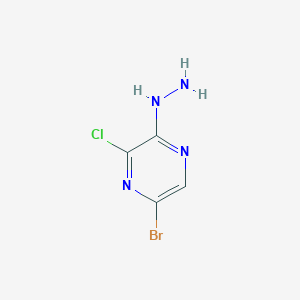

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Description

Properties

IUPAC Name |

(5-bromo-3-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSVTELDHUQWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)NN)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729279 | |

| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850421-08-8 | |

| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 850421-08-8) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both chloro and bromo moieties on a pyrazine core with a reactive hydrazine group, renders it a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, multi-step synthesis protocol, an analysis of its reactivity, and its primary application as a precursor to[1][2][3]triazolo[4,3-a]pyrazine derivatives, a class of compounds investigated for a range of therapeutic targets, including bromodomain and extraterminal (BET) protein inhibition.

Introduction: A Key Intermediate in Drug Discovery

The pyrazine ring is a common motif in pharmacologically active compounds, valued for its ability to act as a bioisostere for other aromatic systems and for its hydrogen bonding capabilities. The strategic placement of halogen atoms and a hydrazine functional group on this core, as seen in 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, creates a versatile building block. The bromine and chlorine atoms provide two distinct handles for further functionalization through cross-coupling reactions, while the hydrazine group is primed for cyclocondensation reactions to form fused heterocyclic systems.

This compound's primary importance lies in its role as a direct precursor to potent biological inhibitors. Specifically, it is a key intermediate in the synthesis of substituted[1][2][3]triazolo[4,3-a]pyrazines, a scaffold known to target bromodomains, such as BRD4, which are implicated in cancer and inflammatory diseases. Understanding the chemical behavior of this hydrazine is therefore crucial for researchers engaged in the development of novel therapeutics based on this privileged scaffold.

Physicochemical and Safety Data

Due to its primary use as a reactive intermediate, extensive experimental data on the isolated compound is not widely published. The following table summarizes known and predicted properties.

| Property | Value | Source |

| CAS Number | 850421-08-8 | Chemical Vendor |

| Molecular Formula | C₄H₄BrClN₄ | Chemical Vendor |

| Molecular Weight | 223.46 g/mol | Chemical Vendor |

| Appearance | Predicted: Yellow to Orange Powder | Chemical Vendor |

| Boiling Point | Predicted: 297.4 ± 50.0 °C | Chemical Vendor |

| Density | Predicted: 2.21 ± 0.1 g/cm³ | Chemical Vendor |

| pKa | Predicted: -0.22 ± 0.40 | Chemical Vendor |

| HPLC-MS (M-H)⁻ | m/z = 221/223/225 | [2][4] |

Safety & Handling:

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store at 0-8 °C under an inert atmosphere.

Synthesis Protocol

The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a multi-step process commencing from commercially available 2,3-dichloropyrazine. The pathway involves initial hydrazination, protection of the hydrazine moiety, selective bromination, and final deprotection. This route ensures regioselective introduction of the bromine atom.[2][4]

Figure 1: Overall synthesis workflow for 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

-

To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine monohydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The resulting solid is collected by filtration, washed with water, and dried to afford 2-chloro-3-hydrazinylpyrazine.

Step 2: Protection via Trifluoroacetylation

-

Dissolve 2-chloro-3-hydrazinylpyrazine in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of trifluoroacetic anhydride in THF to the cooled mixture.

-

Stir the reaction for 1-2 hours at this temperature.

-

Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., Dichloromethane - DCM). The organic layers are combined, dried over a drying agent like MgSO₄, and concentrated under vacuum to yield N'-(3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.

Step 3: Regioselective Bromination

-

Dissolve the trifluoroacetyl-protected intermediate in anhydrous DCM and cool the solution to a low temperature (e.g., -40 °C).

-

Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The trifluoroacetyl group acts as a directing group, favoring bromination at the C5 position.

-

Allow the reaction to stir for 1 hour, monitoring by TLC.

-

After completion, the reaction is quenched with water, extracted with DCM, and the crude product is purified by flash chromatography to isolate N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.[2][4]

Step 4: Deprotection to Yield the Final Product

-

Dissolve the brominated, protected hydrazine in ethanol.

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to 100 °C for approximately 2 hours.[2][4]

-

Cool the reaction mixture, dilute with water, and adjust the pH to ~8 using a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate. The combined organic layers are then dried over MgSO₄ and concentrated under reduced pressure to yield 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.[2][4]

Chemical Reactivity & Spectroscopic Profile

The reactivity of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is dominated by the nucleophilic character of the hydrazine group. It readily participates in cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

Key Reaction: Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines

A primary and highly valuable reaction of this intermediate is its condensation with orthoesters, such as trimethyl orthoacetate, to form the[1][2][3]triazolo[4,3-a]pyrazine ring system. This reaction is a cornerstone for building libraries of potential drug candidates.

Figure 2: Key cyclocondensation reaction to form the triazolopyrazine scaffold.

Experimental Protocol:

-

Dissolve 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine in trimethyl orthoacetate.

-

Heat the solution to 130 °C for 1 hour.[2]

-

After cooling, dilute the solution with water and extract with ethyl acetate.

-

The organic phase can then be purified via flash chromatography to yield the desired 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[2]

Spectroscopic Characteristics (Inferred)

While specific, published spectra for this compound are scarce, the following characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to be simple. A singlet for the pyrazine proton (H-6) would likely appear in the aromatic region (δ 8.0-8.5 ppm). The hydrazine protons (-NHNH₂) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected. The carbon atoms attached to the electronegative chlorine and bromine atoms (C-3 and C-5) would be shifted downfield. The carbon bearing the hydrazine group (C-2) would also be significantly affected.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The (M-H)⁻ peak at m/z 221/223/225, as reported in patent literature, confirms this pattern.[2][4]

Conclusion and Future Outlook

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a quintessential example of a modern synthetic building block, designed for efficient and specific elaboration into complex, biologically relevant molecules. Its synthesis, though multi-stepped, is logical and provides access to a highly versatile intermediate. Its primary utility in the construction of the[1][2][3]triazolo[4,3-a]pyrazine core places it at the forefront of research into new epigenetic modulators and other therapeutic agents. For scientists in the field of drug discovery, a thorough understanding of the synthesis and reactivity of this compound is not just beneficial but essential for the rapid development of novel chemical entities.

References

- WO2023091604A1 - NOVEL INHIBITORS OF ENOS AND THEIR USE IN THE TREATMENT OF DISEASE.

- WO2014076237A1 - Triazolopyrazine.

- EP3066104B1 - TRIAZOLOPYRAZINE DERIVATIVES AS BRD4 INHIBITORS.

Sources

An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 850421-08-8): A Keystone Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, a halogenated heterocyclic intermediate of significant interest in medicinal chemistry and drug development. The pyrazine core, substituted with reactive hydrazine, chloro, and bromo moieties, offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors, agrochemicals, and other therapeutic agents. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, explores its reactivity and synthetic potential, and discusses its applications, safety, and handling. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this potent building block in their research endeavors.

Introduction and Strategic Importance

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Among these, the pyrazine ring system is a recurring motif in numerous biologically active molecules.[1][2] The strategic placement of multiple, orthogonally reactive functional groups on this scaffold creates a high-value chemical intermediate. 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (Figure 1) is a prime example of such a building block.

-

The hydrazine group is a potent nucleophile and a precursor to a multitude of other functional groups and heterocyclic systems, most notably pyrazoles and triazoles.[3]

-

The chloro and bromo substituents provide two distinct handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the sequential and regioselective introduction of diverse aryl, heteroaryl, or alkyl groups.[4]

This trifecta of reactivity makes 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine an ideal starting material for building combinatorial libraries and for the efficient synthesis of complex target molecules, accelerating the drug discovery process.

Figure 1: Chemical Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; N4 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.87,0.5!", fontcolor="#202124"];

// Substituent nodes Br [label="Br", pos="1.74,1.2!", fontcolor="#EA4335"]; Cl [label="Cl", pos="-1.74,1.2!", fontcolor="#34A853"]; Hydrazine_N1 [label="NH", pos="-1.74,-1.2!", fontcolor="#4285F4"]; Hydrazine_N2 [label="NH₂", pos="-2.61,-0.5!", fontcolor="#4285F4"];

// Pyrazine ring bonds N1 -- C6; C6 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1;

// Substituent bonds C5 -- Br; C6 -- Cl; C2 -- Hydrazine_N1; Hydrazine_N1 -- Hydrazine_N2; }

Caption: Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The properties of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine are summarized in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850421-08-8 | [5] |

| Molecular Formula | C₄H₄BrClN₄ | [5] |

| Molecular Weight | 223.46 g/mol | [5] |

| Appearance | Predicted: Off-white to yellow solid | - |

| Boiling Point | 297.4 ± 50.0 °C (Predicted) | [6] |

| Density | 2.21 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -0.22 ± 0.40 (Predicted) | [6] |

| Storage | Store at 0-8 °C under inert atmosphere | [5][6] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.0-8.2 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.

-

δ 7.5-7.8 (br s, 1H): A broad singlet for the -NH- proton of the hydrazine group.

-

δ 4.5-4.8 (br s, 2H): A broad singlet for the terminal -NH₂ protons of the hydrazine group. These amine protons are exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 150-155 (C-Cl)

-

δ 145-150 (C-NHNH₂)

-

δ 135-140 (C-H)

-

δ 115-120 (C-Br)

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

-

Expected m/z values for the molecular ion cluster: ~222, 224, 226.

-

Synthesis and Purification

The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is most effectively achieved via nucleophilic aromatic substitution (SNAᵣ) on a suitable dihalogenated pyrazine precursor. The protocol described below is based on well-established procedures for the synthesis of similar aryl hydrazines.[7]

The key to this synthesis is the differential reactivity of the halogen atoms on the pyrazine ring. The chlorine at the 3-position is activated by the adjacent nitrogen atoms, making it more susceptible to nucleophilic attack by hydrazine than the bromine at the 5-position.

Diagram 1: Proposed Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Reaction: 5-Bromo-2,3-dichloropyrazine + Hydrazine hydrate → 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Materials:

-

5-Bromo-2,3-dichloropyrazine (1.0 eq)

-

Hydrazine hydrate (64-85%, 1.2-1.5 eq)

-

Ethanol (or other suitable alcohol like 2-ethoxyethanol)

-

Triethylamine (optional, as an acid scavenger, 1.1 eq)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2,3-dichloropyrazine (1.0 eq) and ethanol (10-20 mL per gram of starting material).

-

Cooling: Cool the mixture to 0-5 °C in an ice bath with gentle stirring.

-

Rationale: This initial cooling helps to control the exothermicity of the reaction upon addition of the nucleophile.

-

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the cooled solution dropwise over 10-15 minutes. If using triethylamine, it can be added prior to the hydrazine.

-

Rationale: Hydrazine is a strong nucleophile. A slow, controlled addition prevents a rapid, uncontrolled reaction and potential side product formation. Triethylamine can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water to the residue, which may cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Rationale: Washing removes any remaining hydrazine, salts, and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Reactivity and Synthetic Applications

The true value of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine lies in its potential for derivatization. The hydrazine moiety is a versatile functional group that can participate in a variety of transformations.

Formation of Pyrazoles: The Knorr Pyrazole Synthesis

One of the most powerful applications of aryl hydrazines is their condensation with 1,3-dicarbonyl compounds to form substituted pyrazoles, a privileged scaffold in medicinal chemistry.[8]

Diagram 2: Knorr Pyrazole Synthesis Pathway

// Nodes Hydrazine [label="1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine", fillcolor="#E8F0FE", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl\n(e.g., Acetylacetone)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Hydrazone Intermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Product [label="Substituted Pyrazole Derivative", shape=Mdiamond, fillcolor="#C6F0C6", fontcolor="#202124"];

// Edges Hydrazine -> Intermediate [label=" Condensation\n(-H₂O) ", color="#EA4335"]; Dicarbonyl -> Intermediate [color="#EA4335"]; Intermediate -> Product [label=" Cyclization\n(-H₂O) ", color="#34A853"]; }

Caption: Reaction of the title compound to form a pyrazole scaffold.

This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This transformation is fundamental in the synthesis of many kinase inhibitors and other targeted therapies.

Orthogonal Reactivity in Cross-Coupling

The presence of both a chloro and a bromo substituent allows for selective, sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a two-step diversification:

-

Step 1 (Suzuki/Stille Coupling at C-Br): React the compound with a boronic acid or organostannane to substitute the bromine atom.

-

Step 2 (Buchwald-Hartwig/Suzuki Coupling at C-Cl): The resulting chloro-pyrazine derivative can then undergo a second coupling reaction under more forcing conditions to substitute the chlorine atom.

This stepwise approach enables the construction of highly complex and diverse molecular libraries from a single, versatile starting material.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential.

-

Hazard Statements: Based on analogous compounds, 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is likely to be toxic if swallowed, cause skin irritation, and cause serious eye damage.[9] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][6]

Conclusion

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a potent and versatile chemical building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive hydrazine moiety and two distinct halogen atoms for orthogonal cross-coupling reactions provides a robust platform for the synthesis of novel heterocyclic compounds. The synthetic protocols and reactivity patterns outlined in this guide offer a framework for researchers to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

-

(No author given). (2024). 5-broMo-3-chloropyrazin-2-aMine. ChemBK. [Link]

-

Zhang, L., et al. (2011). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem. [Link]

-

van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry. [Link]

-

Barqi, L. T., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biochemical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine, GHS Classification. PubChem. [Link]

-

Ghorpade, S. & Lakkannavar, C. (2018). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATIVES AND EVALUATION OF THEIR ANTICONVULSANT ACTIVITY. JSS College of Arts, Commerce and Science. [Link]

-

(No author given). (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

- Jiangsu Sevencontinent Green Chem Co Ltd. (2020). Preparation method of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic ether.

- ABA CHEM NANTONG. (2016). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid.

-

Sperry, J. B., & Wipf, P. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A Palladium-Catalyzed Aerobic Oxidative Annulation of Arylhydrazines and Terminal Alkynes for the Synthesis of Pyrazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Bromo-3-chloropyrazin-2-yl)methanamine. PubChem. [Link]

-

Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. researchgate.net [researchgate.net]

- 5. CN111620850A - Preparation method of 1- (3-chloropyridine-2-yl) -3-bromo-1H-pyrazole-5-formic ether - Google Patents [patents.google.com]

- 6. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 8. 2694871-43-5|(5-Bromo-2,3-dichlorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, a highly functionalized heterocyclic compound with significant potential as a building block in modern medicinal chemistry. The pyrazine core is a well-established scaffold in numerous FDA-approved drugs, and the strategic placement of bromo, chloro, and hydrazine moieties on this nucleus offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document details the compound's structural attributes, a proposed robust synthesis protocol, in-depth characterization methodologies, and a discussion of its reactivity. It serves as a critical resource for researchers and drug development professionals aiming to leverage this potent intermediate for creating diverse compound libraries targeting a range of diseases.

Core Molecular Structure and Physicochemical Properties

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a bromine atom, a chlorine atom, and a hydrazine group. The presence of two different halogens at strategic positions allows for selective, stepwise functionalization, while the hydrazine moiety serves as a key nucleophile and a precursor for constructing further heterocyclic systems.[3]

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the closely related and well-characterized analogue, 5-Bromo-3-chloropyrazin-2-amine.[4][5] The replacement of the amine with a hydrazine group is expected to increase the molecular weight and may influence properties such as melting point and pKa.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Information | Data Source (Analogue) |

| Molecular Formula | C₄H₄BrClN₄ | - |

| Molecular Weight | 223.46 g/mol | - |

| Appearance | Expected to be an off-white to yellow solid | [4] |

| Melting Point | >130 °C | [4] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; insoluble in water. | [4] |

| pKa | ~1.0 (Predicted) | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4][6] |

Synthesis and Purification Protocol

The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, a dihalogenated pyrazine, is reacted with hydrazine hydrate. The chlorine atom at the 2-position is activated by the adjacent nitrogen atoms, making it susceptible to nucleophilic attack.

Proposed Synthesis Workflow

The proposed synthetic route involves the reaction of 5-Bromo-2,3-dichloropyrazine with hydrazine hydrate. Temperature control is crucial to favor monosubstitution and minimize the formation of di-substituted byproducts.

Caption: Proposed synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.

Step-by-Step Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The rationale for slow, cooled addition is to control the exothermic reaction and enhance selectivity for mono-substitution over di-substitution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, a precipitate should form. Filter the solid product under vacuum.

-

Purification: Wash the collected solid with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum at 40-50 °C to yield 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

Table 2: Expected Spectroscopic Data

| Technique | Expected Results |

| ¹H NMR | - Pyrazine Proton (H-6): Singlet, δ ~8.1-8.3 ppm.[6] - Hydrazine Protons (NH, NH₂): Broad singlets, exchangeable with D₂O, δ ~4.5-7.0 ppm. |

| ¹³C NMR | - Four distinct signals for the pyrazine ring carbons. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes. - M⁺: m/z ~222 (¹²C₄¹H₄⁷⁹Br³⁵Cl¹⁴N₄) - M+2: m/z ~224 (¹²C₄¹H₄⁸¹Br³⁵Cl¹⁴N₄ and ¹²C₄¹H₄⁷⁹Br³⁷Cl¹⁴N₄) - M+4: m/z ~226 (¹²C₄¹H₄⁸¹Br³⁷Cl¹⁴N₄) The relative intensities of these peaks will be approximately 3:4:1.[7][8][9] |

| FTIR (cm⁻¹) | - N-H Stretching (Hydrazine): Two bands in the range 3200-3400 cm⁻¹.[10][11][12] - Aromatic C-H Stretching: ~3020-3100 cm⁻¹.[6] - C=N/C=C Stretching (Pyrazine Ring): ~1550-1600 cm⁻¹. |

Mass Spectrometry: The Isotopic Signature

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique and definitive isotopic pattern for the molecular ion in the mass spectrum.[7][9] The observation of the M+, M+2, and M+4 peaks with the correct relative intensities provides strong evidence for the elemental composition of the molecule.

Chemical Reactivity and Applications in Drug Development

The title compound is a trifunctional building block, offering multiple avenues for synthetic diversification. Its value in drug discovery lies in the ability to selectively modify each reactive site.[13][14]

Reactivity Profile

-

Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[15][16][17] This differential reactivity allows for selective arylation, vinylation, or alkynylation at the 5-position, leaving the chlorine atom available for subsequent transformations.

-

Hydrazine Reactivity: The hydrazine group is a potent nucleophile. The terminal -NH₂ is particularly reactive and can undergo condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, pyrazoles, and other important heterocyclic scaffolds known for their wide range of biological activities.[3]

Caption: Key reaction pathways for synthetic diversification.

Safety, Handling, and Storage

Halogenated heterocyclic compounds require careful handling due to their potential toxicity.[18][19] The safety information provided is aggregated from data on structurally similar compounds.[5][20]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301/H302 | Toxic or Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H318 | Causes serious eye damage. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P316 | IF SWALLOWED: Get emergency medical help immediately. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. |

Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is dry, as the compound may be sensitive to moisture.[21]

-

Spill Response: In case of a spill, cordon off the area. Wear appropriate PPE and carefully sweep up the solid material, placing it in a sealed container for hazardous waste disposal. Avoid generating dust.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

References

-

5-broMo-3-chloropyrazin-2-aMine - ChemBK. (2024). Available at: [Link]

-

3-Bromo-6-chloro-5-iodopyrazin-2-amine - MySkinRecipes. (n.d.). Available at: [Link]

-

5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem. (n.d.). Available at: [Link]

-

Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem. (n.d.). Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. (2023). Available at: [Link]

-

Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst - ACS Publications. (2025). Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (2022). Available at: [Link]

-

1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. (2013). Available at: [Link]

-

Perspective on halogenated organic compounds - PubMed. (2023). Available at: [Link]

-

The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory | Journal of Chemical Education. (1998). Available at: [Link]

-

Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins | Inorganic Chemistry. (2002). Available at: [Link]

-

Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (2013). Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (2023). Available at: [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Available at: [Link]

-

FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... - ResearchGate. (n.d.). Available at: [Link]

-

Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid – C16H18N3O - Oriental Journal of Chemistry. (2011). Available at: [Link]

-

Transition metal-catalyzed functionalization of pyrazines - ResearchGate. (2013). Available at: [Link]

-

2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem. (n.d.). Available at: [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (2018). Available at: [Link]

-

FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing - Optica Publishing Group. (1990). Available at: [Link]

-

Mass spectrum of molecules with 1Br and 1Cl - YouTube. (2024). Available at: [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. (n.d.). Available at: [Link]

-

Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022). Available at: [Link]

-

Halogenated compounds - SIN List - ChemSec. (n.d.). Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry. (2022). Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024). Available at: [Link]

-

FTIR spectra of hydrazine solution before (a) and after the... - ResearchGate. (n.d.). Available at: [Link]

-

Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Chlorine and Bromine effect - Chromatography Forum. (2011). Available at: [Link]

-

Hydrazine, (pentafluorophenyl)- - the NIST WebBook. (n.d.). Available at: [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022). Available at: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing [opg.optica.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromo-6-chloro-5-iodopyrazin-2-amine [myskinrecipes.com]

- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sinlist.chemsec.org [sinlist.chemsec.org]

- 20. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to the Biological Activities of Pyrazine Hydrazine Derivatives

Introduction

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-position, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are found in a wide array of natural and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and p-stacking interactions, make it a "privileged structure" for designing molecules that can effectively bind to biological targets.[2] Numerous clinically approved drugs, such as the anti-tuberculosis agent pyrazinamide and the anticancer kinase inhibitor erdafitinib, feature the pyrazine core, underscoring its significance in drug discovery.[3][5] The versatility of the pyrazine ring allows for structural modifications that can significantly influence the pharmacological properties of the resulting compounds, making it a focal point for the development of novel therapeutic agents.[5][6]

The Hydrazone Moiety: A Versatile Pharmacophore

The hydrazone functional group (-C(=O)NHN=CH-) is another critical pharmacophore known for its wide range of biological activities.[7] Hydrazones are formed from the condensation of hydrazides with aldehydes or ketones.[8] This linkage provides a flexible yet stable backbone that can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. Compounds containing the hydrazide-hydrazone moiety have demonstrated potent antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[7][9] Their biological effects are often attributed to their ability to chelate metal ions, interact with various enzymatic systems, and form stable complexes with biological receptors.

Synergy in Pyrazine Hydrazine Derivatives: Rationale for Exploration

The molecular hybridization of the pyrazine ring with a hydrazone moiety creates a novel class of compounds: pyrazine hydrazine derivatives. This strategic combination aims to leverage the distinct pharmacological properties of each component to produce synergistic or additive effects, potentially leading to enhanced potency and a broader spectrum of activity.[10] The pyrazine core can serve as a rigid anchor to orient the flexible hydrazone side chain for optimal target interaction, while the hydrazone group can introduce additional points of interaction, such as hydrogen bond donor/acceptor sites. The exploration of these hybrid molecules is driven by the hypothesis that their combined structural features can overcome challenges like drug resistance and improve therapeutic indices compared to their individual parent scaffolds.[8][11]

Synthesis of Pyrazine Hydrazine Derivatives

General Synthetic Pathway

The synthesis of pyrazine hydrazine derivatives, specifically pyrazine-2-carbohydrazide derivatives, is typically achieved through a straightforward multi-step process.[8][11] The common starting material is pyrazinamide, which is first hydrolyzed to pyrazinoic acid. The acid is then esterified, commonly using ethanol, to produce ethyl-pyrazinoate. This ester subsequently reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the key intermediate, pyrazinoic acid hydrazide. The final step involves the condensation of this hydrazide with a variety of substituted aromatic or heteroaromatic aldehydes. This reaction forms the characteristic N-acylhydrazone (NAH) linkage, resulting in the desired pyrazine hydrazine derivative.[8][12]

Caption: General synthesis workflow for pyrazine hydrazine derivatives.

Key Starting Materials and Reagents

-

Pyrazinamide: The primary precursor molecule.

-

Sodium Hydroxide (NaOH): Used for the hydrolysis of the amide.

-

Ethanol: Serves as both the reagent and solvent for the esterification step.

-

Sulfuric Acid (H2SO4): Acts as a catalyst for esterification.

-

Hydrazine Hydrate (N2H4·H2O): The source of the hydrazine moiety.[8][11]

-

Substituted Aldehydes: Used to introduce chemical diversity in the final product.

-

Methanol/Ethanol: Commonly used as solvents for the final condensation step.[8]

Detailed Experimental Protocol: Synthesis of a Model Pyrazine-2-Carbohydrazide Derivative[8][11]

This protocol describes the synthesis of a pyrazine-2-carbohydrazide derivative, starting from pyrazinamide.

Step 1: Synthesis of Ethyl-pyrazinoate

-

Reflux a mixture of pyrazinamide and a 10% aqueous solution of sodium hydroxide for 4-5 hours to hydrolyze the amide to pyrazinoic acid.

-

Neutralize the cooled reaction mixture with a suitable acid (e.g., HCl) to precipitate the pyrazinoic acid.

-

Filter, wash with cold water, and dry the crude pyrazinoic acid.

-

Suspend the dried pyrazinoic acid in absolute ethanol.

-

Add concentrated sulfuric acid dropwise as a catalyst.

-

Reflux the mixture for 10-12 hours.

-

Remove the excess ethanol under reduced pressure.

-

Pour the residue into cold water and neutralize with a sodium bicarbonate solution to precipitate the ethyl-pyrazinoate.

-

Filter, dry, and recrystallize the product from aqueous ethanol.

Step 2: Synthesis of Pyrazinoic Acid Hydrazide

-

Dissolve the synthesized ethyl-pyrazinoate in methanol or ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture in an ice bath to crystallize the pyrazinoic acid hydrazide.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

Step 3: Synthesis of the Final Pyrazine Hydrazine Derivative (Condensation)

-

Dissolve the pyrazinoic acid hydrazide in a suitable solvent like methanol.

-

Add an equimolar amount of the desired substituted aromatic aldehyde.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture. The solid product will precipitate out.

-

Filter the final derivative, wash with cold methanol, and purify by recrystallization.

-

Characterize the final compound using IR, 1H-NMR, and Mass Spectrometry.[8][11]

Antimicrobial Activity

Overview of Antimicrobial Potential

Pyrazine hydrazine derivatives have emerged as a promising class of antimicrobial agents.[4] Extensive research has demonstrated their activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] Studies have shown that these compounds can be particularly potent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8][11] The structural modifications on the pyrazine-hydrazone scaffold allow for the modulation of their antimicrobial spectrum and potency, making them attractive candidates for further development in an era of increasing antimicrobial resistance.[8]

Mechanism of Action (Postulated)

While the precise mechanisms are still under investigation, the antimicrobial action of pyrazine and hydrazone derivatives is thought to be multifactorial.[13] Key postulated mechanisms include:

-

Disruption of Microbial Cell Membranes: The lipophilic nature of the aromatic rings can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Inhibition of Essential Enzymes: The hydrazone moiety can act as a chelating agent for metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their function.

-

Interference with Nucleic Acid Synthesis: Some derivatives may intercalate with DNA or inhibit enzymes crucial for DNA replication and transcription, thus preventing microbial proliferation.[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring attached to the hydrazone moiety.

-

Electron-donating groups (like -OCH3) have been shown in some cases to enhance antibacterial activity, potentially by increasing electron density and improving interaction with biological targets.[9]

-

Electron-withdrawing groups (like -NO2 or halogens) can also influence activity, often by altering the lipophilicity and electronic profile of the molecule, which affects its ability to cross microbial membranes.[8]

-

The overall lipophilicity (log P value) of the compound is a critical factor; an optimal balance is required to ensure sufficient cell penetration without compromising solubility.[8]

Tabulated Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected hydrazone derivatives against various microbial strains, demonstrating their range of activity.

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | B. subtilis (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| Derivative 5 | >512 | 64 | 64 | >512 | 64 | [9] |

| Derivative 19 | >512 | 64 | 256 | 128 | >512 | [9] |

| Derivative 22 | >512 | 128 | 64 | 128 | >512 | [9] |

| Derivative 24 | >512 | 64 | 128 | >512 | >512 | [9] |

| Derivative 26 | >512 | 256 | 64 | >512 | >512 | [9] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[9]

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

-

Synthesized pyrazine hydrazine derivatives (stock solutions in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls

-

DMSO as a negative control

Procedure:

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory and Analgesic Activity

Preclinical Evidence and Key Findings

Several pyrazine N-acylhydrazone (NAH) derivatives have been synthesized and evaluated as novel analgesic and anti-inflammatory drug candidates.[12] Preclinical studies using animal models of pain and inflammation have identified promising lead compounds. For instance, the derivative 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181) demonstrated significant activity in both acute and chronic inflammation models, highlighting the therapeutic potential of this chemical class.[12] These findings suggest that pyrazine hydrazine derivatives can effectively modulate inflammatory pathways.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[14] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[14][15] Pyrazine hydrazine derivatives have been designed based on molecular simplification of known non-selective COX inhibitors.[12] Their anti-inflammatory effect is likely attributable to the blockade of the COX pathway, which reduces the production of pro-inflammatory prostaglandins like PGE2.

Caption: Inhibition of the COX pathway by pyrazine hydrazine derivatives.

Lead Compounds and Their Efficacy in Animal Models

The efficacy of these compounds is often assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. The table below shows the anti-inflammatory activity of a lead pyrazoline compound compared to a standard drug.

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Analgesic Activity (Writhing Inhibition %) | Reference |

| Pyrazoline 2d | 100 | Potent | Potent | [14][15] |

| Pyrazoline 2e | 100 | Potent | More potent than 2d | [14][15] |

| Indomethacin | 10 | High | High | [14][15] |

Note: "Potent" indicates significant activity as described in the source articles. Quantitative percentages vary between specific experiments.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats[14][15]

This protocol describes a classic in vivo method for evaluating the anti-inflammatory activity of novel compounds.

Animals:

-

Wistar rats (150-200g) of either sex.

-

Animals are fasted overnight before the experiment with free access to water.

Procedure:

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (receiving different doses of the pyrazine hydrazine derivative).

-

Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V0).

-

Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

-

Anticancer Activity

A Promising Frontier in Oncology

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of human cancers.[5][16] The pyrazine scaffold is present in several small molecule kinase inhibitors, highlighting its utility in targeting key signaling pathways involved in cancer progression.[5] The hybridization with the hydrazone moiety offers a strategy to develop novel pyrazine-based compounds with diverse mechanisms of action and improved anticancer profiles.[2][10]

Mechanisms of Action

The anticancer activity of pyrazine hydrazine derivatives is diverse, targeting multiple cellular processes.

-

Kinase Inhibition: Many pyrazine compounds are designed to bind to the ATP-binding pocket of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] For example, derivatives have been developed as inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancer.[5]

-

Induction of Apoptosis: Some chalcone-pyrazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] This can be verified through methods like fluorescence staining and flow cytometry analysis.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): The SHP2 protein, a non-receptor PTP, is a key node in cellular signaling and is closely related to cancer. Pyrazine-based small molecules have been designed to inhibit SHP2, thereby disrupting cancer cell proliferation and metabolism.[17]

Caption: Inhibition of a kinase signaling pathway (e.g., MAPK/ERK).

Tabulated Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine 46 | MCF-7 (Breast) | 9.1 | [3] |

| Chalcone-Pyrazine 46 | BPH-1 (Prostate) | 10.4 | [3] |

| Chalcone-Pyrazine 47 | PC12 (Pheochromocytoma) | 16.4 | [3] |

| Chalcone-Pyrazine 48 | BEL-7402 (Liver) | 10.74 | [3] |

| Adriamycin (Control) | MCF-7 (Breast) | 9.2 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening[17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

96-well plates

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

The next day, treat the cells with various concentrations of the pyrazine hydrazine derivatives (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Conclusion and Future Directions

Summary of Biological Profile

Pyrazine hydrazine derivatives have unequivocally demonstrated a rich and diverse biological profile, positioning them as a highly valuable scaffold in modern medicinal chemistry. The successful hybridization of the pyrazine core and the hydrazone pharmacophore has yielded compounds with significant antimicrobial, anti-inflammatory, and anticancer activities.[3][8][12] The synthetic accessibility and the potential for extensive structural diversification allow for the systematic optimization of these activities, paving the way for the development of novel therapeutic agents.

Challenges in Development

Despite their promise, the translation of these derivatives from bench to bedside faces several challenges.

-

Toxicity: Hydrazine itself is known for its potential toxicity, and derivatives can sometimes be metabolized into reactive species that may cause cellular damage.[18] Thorough toxicological profiling is essential.

-

Solubility: Many heterocyclic compounds suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[6] Formulation strategies or structural modifications to improve solubility are often required.

-

Selectivity: For indications like cancer and inflammation, achieving selectivity for the target (e.g., a specific kinase or COX-2 over COX-1) is crucial to minimize off-target side effects.

Future Outlook

References

-

G. Fraga, A., Barreiro, E. J., & Lages, A. (2008). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. [Link]

-

Miniyar, P. B., & Bhat, A. R. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

-

Miniyar, P. B., & Bhat, A. R. (2011). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

-

Yüksek, H., & Demirbaş, A. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Tzankova, V., & Tsvetkova, B. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

-

Various Authors. (2021). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. [Link]

-

Climova, A., & Pivovarova, E. (2020). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

Tzankova, V., & Tsvetkova, B. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]

-

Al-Suhaimi, K. S., & El-Shazly, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

-

Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Al-Suhaimi, K. S., & El-Shazly, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

-

Various Authors. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

-

Various Authors. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

-

Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Lim, S. Y., & Goh, H. H. (2014). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry. [Link]

-

Various Authors. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

-

Wang, Y., & Li, Z. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

SPCGC AJMER. (2020). Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

Kalyanaraman, B. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Semantic Scholar. [Link]

-

Maciążek-Jurczyk, M., & Morawiak, M. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances. [Link]

-

Li, J., & Wang, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Bromopyrazin-2-yl Scaffolds in Medicinal Chemistry

Executive Summary

The 5-bromopyrazin-2-yl moiety represents a "privileged scaffold" in modern drug discovery, offering a unique combination of electronic deficiency, structural planarity, and orthogonal reactivity. Unlike phenyl or pyridyl analogs, the pyrazine core’s two nitrogen atoms significantly lower the energy of the LUMO, enhancing susceptibility to nucleophilic attack while simultaneously serving as critical hydrogen bond acceptors in kinase hinge regions. This guide details the synthetic logic, reactivity hierarchies, and therapeutic applications of 5-bromopyrazin-2-yl compounds, providing a roadmap for their use as versatile intermediates in the synthesis of oncology and anti-infective agents.

Structural & Electronic Pharmacophore Analysis

The 5-bromopyrazin-2-yl core is not merely a passive linker; it is an active pharmacophore modulator.

-

Electronic Deficiency: The 1,4-diazine arrangement creates a highly electron-deficient ring. This increases the acidity of protons on exocyclic amines (e.g., at C-2), strengthening their H-bond donor capability.

-

Halogen Bonding: The bromine atom at C-5 is not just a leaving group; in final drug candidates (e.g., BPU), it can participate in halogen bonding with carbonyl backbone residues in target proteins, a interaction often overlooked in standard SAR screens.

-

Lipophilicity Tuning: Substitution of a CH group with N (benzene to pyrazine) lowers logP, improving water solubility, while the bromine atom re-introduces specific lipophilicity to tune membrane permeability.

Table 1: Comparative Physicochemical Properties

| Property | Benzene | Pyridine | Pyrazine | 5-Bromopyrazine-2-amine |

| pKa (Conjugate Acid) | - | 5.2 | 0.6 | ~2.5 (N-1 protonation) |

| Dipole Moment (D) | 0 | 2.2 | 0 | ~3.5 |

| LogP (approx) | 2.1 | 0.65 | -0.2 | 0.95 |

| H-Bond Acceptors | 0 | 1 | 2 | 3 (Ring Ns + Amine) |

Synthetic Orthogonality: The "Handle" Strategy

The true power of the 5-bromopyrazin-2-yl scaffold lies in its orthogonal reactivity . The C-2 and C-5 positions respond differently to nucleophilic aromatic substitution (

Reactivity Hierarchy

-

C-2 Position (Adjacent to N): Highly activated for

due to inductive withdrawal by the adjacent nitrogen and resonance stabilization of the Meisenheimer intermediate. -

C-5 Position (Meta to N): Less reactive toward

but highly reactive toward oxidative addition by Palladium(0) due to the weak C-Br bond.

Strategic Logic Flow

-

Route A (Suzuki First): Use 2-amino-5-bromopyrazine . The free amine at C-2 deactivates the ring toward

but directs Pd-coupling at C-5. -

Route B (

First): Use 5-bromo-2-chloropyrazine . The C-2 chloride is displaced by nucleophiles (amines/alkoxides) before the C-5 bromide is touched, preserving the bromide for a subsequent Suzuki/Buchwald step.

Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of C-2 and C-5 positions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine

Target: Introduction of aryl/heteroaryl groups at C-5 while preserving the C-2 amine.

Rationale: The free amine can poison certain Pd catalysts. Using a robust catalyst system (Pd(PPh3)4) and a biphasic solvent system ensures high turnover.

Reagents:

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Base: Potassium Carbonate (

) or Potassium Phosphate (

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

) three times.[2] -

Solvation: Add the degassed solvent mixture (Dioxane/Water).

-

Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. Critical: Catalyst must be added last to minimize oxidation.

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target mass = M-Br+Aryl).

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Filter through a Celite pad to remove Pd black. Wash filtrate with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Typical Yield: 65–85% depending on boronic acid sterics.

Protocol B: Regioselective on 5-Bromo-2-chloropyrazine

Target: Functionalization of C-2 with an amine nucleophile, leaving C-5 Br intact.

Rationale: The C-2 chloride is significantly more electrophilic. Conducting this at mild temperatures prevents displacement of the C-5 bromide.

Reagents:

-

Substrate: 5-Bromo-2-chloropyrazine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

-

Dissolve 5-bromo-2-chloropyrazine in DMF (0.2 M concentration).

-

Add DIPEA followed by the amine nucleophile dropwise at 0°C .

-

Allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.

-

Note: If the nucleophile is weak (e.g., aniline), heating to 60°C may be required, but do not exceed 80°C to avoid touching the bromide.

-

-

Quench: Pour into ice water. The product often precipitates.

-

Isolation: Filter the solid or extract with EtOAc.

Medicinal Chemistry Case Studies

Case Study 1: BPU – Bromine as an Active Pharmacophore

Compound: 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) Therapeutic Area: Anticancer (MMP-2/9 Inhibition)

Unlike many drugs where bromine is a transient synthetic handle, BPU retains the 5-bromo substituent.

-

Mechanism: The pyrazine ring acts as a scaffold to orient the urea binding motif.

-

Role of Bromine: The large halogen atom fills a hydrophobic pocket in the Matrix Metalloproteinase (MMP) active site, potentially engaging in halogen bonding with backbone carbonyls.

-

Outcome:

of 4.64 µM against Jurkat cell lines, inducing G1 phase arrest.

Case Study 2: Kinase Inhibitors (Hinge Binders)

Pyrazine derivatives are frequent ATP-competitive inhibitors. The N-1 and N-4 atoms often mimic the adenine ring of ATP.

-

Design Strategy: The 2-amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).

-

Substitution: The 5-position (via Suzuki coupling) projects substituents into the "gatekeeper" region or the solvent-exposed front, determining selectivity between kinases (e.g., FLT3 vs. CDK).

Figure 2: Pharmacophore mapping of the 5-bromopyrazin-2-yl scaffold in kinase inhibition.

References

-

BenchChem. (2025).[2][4] Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. BenchChem Technical Library. Link

-

Mohammed, Y. H. I., et al. (2023). "Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies." Scientific Reports, 13(1), 22824.

-

Li, X., et al. (2024). "Aminative Suzuki–Miyaura coupling." Science, 383, 1019–1024.[5]

-

Nagy, I., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 11, 4046.

-

Patents (CN101812026A). "Method for synthesizing bortezomib." (Describes pyrazine-2-carboxylic acid coupling).

-

Chem-Impex. "5-Bromo-2-chloropyrazine: Product Applications."

Sources

A Comprehensive Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine for Medicinal Chemistry Professionals

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical intermediate 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 1207175-09-5). This guide covers its essential chemical profile, a review of its synthesis, a detailed analysis of commercial suppliers, and field-proven protocols for quality control, handling, and a practical application in synthetic chemistry. The objective is to equip researchers with the necessary technical knowledge to confidently source, validate, and utilize this versatile building block in drug discovery and development programs.

Chapter 1: Compound Profile & Physicochemical Properties

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a highly functionalized heterocyclic compound, valued in medicinal chemistry as a scaffold for constructing more complex molecular architectures. Its distinct reactivity stems from the nucleophilic hydrazine moiety appended to an electron-deficient pyrazine ring, which is further activated by bromo and chloro substituents.

1.1 Chemical Identity

-

IUPAC Name: 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine

-

CAS Number: 1207175-09-5

-

Molecular Formula: C₄H₄BrClN₄

-

Molecular Weight: 235.46 g/mol

1.2 Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is aggregated from leading commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown solid/powder | Aggregated Supplier Data |

| Purity | Typically ≥95% - 98% | Aggregated Supplier Data |

| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from related structures[1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

1.3 Structural Representation

The chemical structure of the title compound is a key determinant of its reactivity.

Caption: Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.

Chapter 2: Synthesis & Reactivity Insights

2.1 General Synthesis Strategy

From a process chemistry perspective, the synthesis of aryl hydrazines like the title compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The common strategy involves the displacement of a labile leaving group (usually a halide) from an activated aromatic ring by hydrazine.

The most logical precursor for this synthesis is 2,3-dichloro-5-bromopyrazine. The chlorine atom at the C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogens and the chlorine at C3.

Caption: General synthetic pathway to the target compound.

2.2 Authoritative Synthesis Protocol (Adapted from a Close Analogue)

Experimental Protocol:

-

Reaction Setup: A solution of the starting material, 5-bromo-2,4-dichloropyrimidine (0.01 mol), is prepared in a suitable alcohol solvent such as methanol or ethanol and placed in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: The flask is cooled to 0–5 °C in an ice bath.

-

Base Addition: Triethylamine (TEA) (0.01 mol) is added to the cooled reaction mixture. The purpose of TEA is to act as an acid scavenger, neutralizing the HCl byproduct that forms during the reaction.

-